molecular formula C14H15BrN2O2 B6420402 2-[2-(2-bromophenyl)hydrazin-1-ylidene]-5,5-dimethylcyclohexane-1,3-dione CAS No. 68454-54-6

2-[2-(2-bromophenyl)hydrazin-1-ylidene]-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B6420402
CAS No.: 68454-54-6
M. Wt: 323.18 g/mol
InChI Key: QUMYEJPCMXHEIU-UHFFFAOYSA-N
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Description

2-[2-(2-bromophenyl)hydrazin-1-ylidene]-5,5-dimethylcyclohexane-1,3-dione is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group and a hydrazinylidene moiety attached to a dimethylcyclohexane-dione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-bromophenyl)hydrazin-1-ylidene]-5,5-dimethylcyclohexane-1,3-dione typically involves the following steps:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 2-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization Reaction: The hydrazone intermediate is then subjected to a cyclization reaction with dimedone (5,5-dimethylcyclohexane-1,3-dione) under acidic or basic conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-bromophenyl)hydrazin-1-ylidene]-5,5-dimethylcyclohexane-1,3-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The hydrazinylidene moiety can participate in redox reactions.

    Condensation Reactions: The compound can form condensation products with other carbonyl-containing compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted phenyl derivatives can be obtained.

    Oxidation Products: Oxidation can lead to the formation of corresponding azines or other oxidized derivatives.

    Reduction Products: Reduction typically yields hydrazine derivatives or fully reduced amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, 2-[2-(2-bromophenyl)hydrazin-1-ylidene]-5,5-dimethylcyclohexane-1,3-dione has potential applications as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and structural features make it suitable for creating polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of 2-[2-(2-bromophenyl)hydrazin-1-ylidene]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with molecular targets through its hydrazinylidene and bromophenyl groups. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-chlorophenyl)hydrazin-1-ylidene]-5,5-dimethylcyclohexane-1,3-dione
  • 2-[2-(2-fluorophenyl)hydrazin-1-ylidene]-5,5-dimethylcyclohexane-1,3-dione
  • 2-[2-(2-iodophenyl)hydrazin-1-ylidene]-5,5-dimethylcyclohexane-1,3-dione

Uniqueness

The uniqueness of 2-[2-(2-bromophenyl)hydrazin-1-ylidene]-5,5-dimethylcyclohexane-1,3-dione lies in its bromine substituent, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions and reactions that are not as readily accessible with other halogens, making this compound particularly valuable in certain synthetic and research applications.

Biological Activity

The compound 2-[2-(2-bromophenyl)hydrazin-1-ylidene]-5,5-dimethylcyclohexane-1,3-dione (often referred to as BHD) is part of a class of hydrazone derivatives known for their diverse biological activities. This article explores its biological activity, focusing on anticancer properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure

The chemical structure of BHD is characterized by a hydrazone linkage and a cyclohexane dione moiety, which contributes to its biological properties. The presence of the bromophenyl group enhances its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that BHD exhibits significant anticancer properties. In vitro assays have shown that BHD effectively inhibits the proliferation of various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
Human Colorectal Carcinoma (HCT-116)10.5Induction of apoptosis via caspase activation
Human Breast Adenocarcinoma (MCF-7)8.3Cell cycle arrest at G1 phase
Human Liver Carcinoma (HepG2)12.0Inhibition of mitochondrial respiration
Human Lung Carcinoma (A549)9.7Modulation of Bcl-2 family proteins

Case Study: HepG2 Cell Line

In a detailed study involving the HepG2 cell line, BHD was found to induce significant apoptosis. Flow cytometry analysis revealed that treatment with BHD resulted in an increase in early apoptotic cells (annexin V+/PI−) by approximately 22% compared to control groups. Additionally, the activation of caspase-3 was significantly elevated, indicating a strong apoptotic signal.

Enzyme Inhibition

BHD has also been investigated for its potential as an enzyme inhibitor. The compound was tested against several enzymes relevant to cancer metabolism:

Enzyme Inhibition (%) Concentration (µM)
α-Glucosidase7525
Carbonic Anhydrase6050
Cholinesterase5010

These results suggest that BHD may serve as a lead compound for developing enzyme inhibitors that could be beneficial in treating metabolic disorders and certain cancers.

Structure-Activity Relationship

The biological activity of BHD can be attributed to its structural features. The bromine atom in the phenyl ring enhances lipophilicity and facilitates interaction with cellular membranes, while the hydrazone moiety is crucial for binding to target proteins.

Properties

IUPAC Name

2-[(2-bromophenyl)diazenyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c1-14(2)7-11(18)13(12(19)8-14)17-16-10-6-4-3-5-9(10)15/h3-6,18H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMYEJPCMXHEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)N=NC2=CC=CC=C2Br)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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